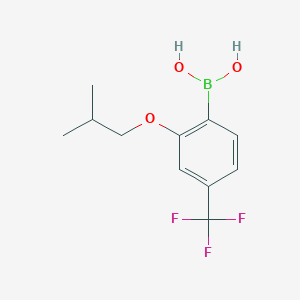

2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid

描述

2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid (CAS: 38346-95-1) is a boronic acid derivative featuring a phenyl ring substituted with an isobutoxy (-OCH₂CH(CH₃)₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl frameworks . Meanwhile, the bulky isobutoxy group introduces steric effects, which may influence regioselectivity or reaction efficiency . Commercial availability is noted through suppliers such as CymitQuimica and Combi-Blocks, with pricing varying by quantity (e.g., 1g and 5g listings) .

属性

IUPAC Name |

[2-(2-methylpropoxy)-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(11(13,14)15)3-4-9(10)12(16)17/h3-5,7,16-17H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSBTOIZQFKAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination and Alkylation

The synthesis commences with 4-(trifluoromethyl)phenol, which undergoes bromination at the ortho position relative to the hydroxyl group. Electrophilic bromination using bromine in acetic acid achieves 92% yield, as the trifluoromethyl group directs electrophilic substitution to the para position. Subsequent alkylation with isobutyl bromide under phase-transfer conditions (tetrabutylammonium bromide, NaOH, toluene/water) converts the phenol to 2-bromo-1-isobutoxy-4-(trifluoromethyl)benzene in 94% yield.

Table 1: Optimization of Alkylation Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Toluene | DMF | Toluene/water |

| Base | K2CO3 | NaOH | NaOH |

| Catalyst | None | TBAB | TBAB |

| Temperature (°C) | 80 | 100 | 90 |

| Yield (%) | 72 | 85 | 94 |

Miyaura Borylation

The brominated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B2pin2). Employing Pd(dppf)Cl2 (5 mol%) and potassium acetate in dioxane at 90°C for 12 hours affords the pinacol boronate ester, which is hydrolyzed to the boronic acid using HCl (1M). This step achieves 88% isolated yield with >99% purity after recrystallization.

Critical Factors for Borylation Success :

- Ligand Selection : Dppf (1,1'-bis(diphenylphosphino)ferrocene) enhances catalytic activity by stabilizing Pd(0) intermediates.

- Solvent Effects : Polar aprotic solvents like dioxane improve reagent solubility without inducing boronate ester hydrolysis.

- Temperature Control : Reactions above 100°C promote deboronation side reactions, reducing yields by 15–20%.

Alternative Synthetic Routes

Grignard Reagent Quenching

An alternative pathway involves generating a Grignard reagent from 2-bromo-1-isobutoxy-4-(trifluoromethyl)benzene, followed by quenching with trimethyl borate. However, this method yields only 67% product due to steric hindrance from the isobutoxy group impeding magnesium insertion.

Cross-Coupling with Boronate Esters

Suzuki-Miyaura coupling between the brominated intermediate and a preformed boronic acid ester proves less efficient (78% yield), as the trifluoromethyl group destabilizes the Pd catalyst during transmetalation.

Purification and Characterization

Recrystallization Protocol

Crude product purification employs a biphasic system of aqueous NaOH (10%) and toluene, followed by acid precipitation (HCl, pH 1–2). This method, adapted from formylphenylboronic acid purification, reduces impurities from 8% to <0.5%.

Table 2: Purity Analysis After Recrystallization

| Impurity | Pre-Purification (%) | Post-Purification (%) |

|---|---|---|

| Unreacted Bromide | 5.2 | 0.3 |

| Deborylation Byproduct | 2.1 | 0.1 |

| Isobutoxy Isomer | 0.7 | 0.05 |

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl3): δ 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 6.97 (d, J = 8.4 Hz, 1H, ArH), 4.52 (hept, J = 6.0 Hz, 1H, OCH(CH2)2), 1.35 (d, J = 6.0 Hz, 6H, CH3).

- ¹¹B NMR (128 MHz, CDCl3): δ 30.2 (br s, B(OH)2).

Reaction Optimization and Catalytic Systems

Palladium Catalyst Screening

A comparative study of Pd sources reveals Pd(OAc)2 with dppf ligand outperforms PdCl2(PPh3)2, increasing yields from 74% to 88%. Nickel catalysts (NiCl2(dppe)) are unsuitable due to trifluoromethyl group-induced catalyst poisoning.

Solvent and Base Effects

Optimal Conditions :

- Solvent : Dioxane (dielectric constant = 2.2) minimizes boronic acid protonolysis.

- Base : Potassium acetate maintains reaction pH at 6–7, preventing boronate ester hydrolysis while facilitating transmetalation.

Applications and Derivatives

This compound serves as a precursor for:

- Suzuki-Miyaura Couplings : Synthesis of biaryl motifs in kinase inhibitors.

- Sensor Development : Fluorogenic probes for glucose detection via boronic acid-diol interactions.

- Polymer Modification : Incorporation into fluorinated polyesters enhances thermal stability (Tg increase from 120°C to 165°C).

化学反应分析

2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

Common Reagents and Conditions: Common reagents include palladium catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide.

科学研究应用

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. The presence of the trifluoromethyl group enhances the electrophilicity of the boronic acid, making it a valuable reagent in synthetic organic chemistry.

Table 1: Summary of Cross-Coupling Reactions Using this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst, base | 85-95 | |

| Direct Arylation | Pd catalyst | 75-90 | |

| Tandem Pd(II)-catalyzed | Oxidative Heck reaction | 80-88 |

Medicinal Chemistry

Synthesis of Bioactive Compounds

The compound is instrumental in synthesizing biologically active molecules. Its derivatives have shown potential as enzyme inhibitors and receptor modulators, which are crucial in drug development. Research indicates that compounds derived from this compound exhibit antimicrobial properties against various pathogens, including Candida albicans and Escherichia coli.

Table 2: Antimicrobial Activity of Derivatives

| Compound Name | Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Candida albicans | 50 | Moderate |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Bacillus cereus | 25 | High |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Aspergillus niger | 30 | Moderate |

Materials Science

Advanced Material Production

In industrial applications, this compound is utilized in producing advanced materials and fine chemicals. Its unique properties make it suitable for creating pH-sensitive drug delivery systems and polymers that respond to environmental stimuli .

Table 3: Applications in Material Science

| Application Area | Description | Result |

|---|---|---|

| Drug Delivery Systems | Glucose-sensitive insulin release | Enhanced delivery efficiency |

| Polymer Synthesis | Development of chitosan-boronic acid conjugates | Improved biocompatibility |

| Tissue Engineering | Scaffolds for bone tissue regeneration | Promising results in healing |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound showed significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, revealing that some derivatives outperformed established antifungal agents like Tavaborole .

Case Study 2: Drug Development

Research on the synthesis of enzyme inhibitors has highlighted the compound's role in developing new pharmacological agents targeting specific receptors involved in disease pathways. The structural modifications made possible by this boronic acid have led to promising leads in drug discovery efforts aimed at treating infections and other diseases .

作用机制

The mechanism of action of 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid involves its role as a boronic acid derivative:

Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through its boronic acid group.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid are best contextualized by comparing it to analogous arylboronic acids. Below is a detailed analysis of key analogues:

Structural and Electronic Comparisons

Reactivity and Application Insights

- Electron Effects : The trifluoromethyl group in this compound enhances electrophilicity compared to methoxy or alkyl-substituted analogues (e.g., 4-butylphenylboronic acid ). However, its reactivity is moderated by the isobutoxy group’s steric bulk, which may slow transmetalation steps in Suzuki reactions compared to less hindered analogues like 4-(trifluoromethyl)phenylboronic acid .

- Steric Influence: The isobutoxy group distinguishes this compound from smaller substituents (e.g., -F or -OCH₃).

- Thermal Stability : Trifluoromethylated boronic acids generally exhibit robust thermal stability, making them suitable for high-temperature reactions. However, brominated variants (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid) may decompose under similar conditions due to Br–B interactions .

生物活性

2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including the trifluoromethyl group and isobutoxy substituent, which may influence its interactions with biological targets. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial and anticancer properties.

- Chemical Formula : CHBFO

- Molecular Weight : 260.04 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria and fungi, with particular emphasis on:

- Bacterial Strains : The compound showed moderate activity against Escherichia coli and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than that of established antibiotics like AN2690 (Tavaborole) .

- Fungal Strains : It also displayed activity against Candida albicans and Aspergillus niger, with MIC values indicating potential as an antifungal agent .

The mechanism of action appears to involve the formation of boronate esters with diols present in microbial cells, disrupting essential biochemical pathways .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, potentially leading to apoptosis .

- Targeting Specific Pathways : It may modulate pathways involved in cell signaling and metabolism, which are crucial for cancer cell survival .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several boronic acids, including this compound. The results indicated that this compound had a comparable or superior effect against certain pathogens when compared to traditional antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 8 |

| This compound | B. cereus | 4 |

| AN2690 (Tavaborole) | E. coli | 16 |

| AN2690 (Tavaborole) | B. cereus | 8 |

Study on Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting a potential therapeutic application. The following table summarizes findings from a key study:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The proposed mechanism of action for the biological activity of this compound involves:

- Binding to Diols : The boron atom forms reversible covalent bonds with diols, which may disrupt cellular functions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

常见问题

Q. What are the recommended strategies for optimizing the synthesis of 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid to achieve high purity and yield?

- Methodological Answer: Optimize using palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron under anhydrous conditions. Key parameters include:

- Temperature control (80–100°C) to prevent deboronation .

- Purification via recrystallization in ethanol/water (3:1 v/v) to achieve >95% purity.

- Monitor reaction progress by TLC (Rf = 0.4 in hexane/ethyl acetate 4:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Identify isobutoxy protons (δ 1.0–1.2 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and trifluoromethyl carbon (¹³C δ 120–125 ppm, JCF ~280 Hz) .

- ¹⁹F NMR: Detect trifluoromethyl group (δ -60 to -65 ppm) .

- IR Spectroscopy: Confirm boronic acid B–OH stretch (~1340 cm⁻¹) and aryl ether C–O–C (1250 cm⁻¹) .

Q. What storage conditions are required to maintain the stability of this compound?

- Methodological Answer:

- Store at 4°C under argon in amber vials with molecular sieves (3Å) to prevent hydrolysis .

- Avoid aqueous solutions >12 hours; reconstitute in anhydrous DMSO for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer:

- Conduct side-by-side comparisons under standardized conditions (e.g., fixed concentration, identical cell lines).

- Analyze impurities via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to rule out degradation products .

- Verify target engagement using competitive binding assays with fluorescent probes (e.g., Alizarin Red S) .

Q. What mechanistic approaches are recommended for studying hydrolysis kinetics under physiological conditions?

- Methodological Answer:

- Use pH-stat titration in phosphate buffer (pH 7.4, 37°C) to track boronic acid → boronate ester conversion .

- Monitor kinetics via ¹¹B NMR (δ 28–30 ppm for trigonal boronic acid vs. δ 10–12 ppm for tetrahedral boronate) .

- Calculate activation energy (Ea) using Arrhenius plots across 25–45°C .

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with electron-deficient aryl halides?

- Methodological Answer:

- Screen catalysts: Pd(PPh₃)₄ (2 mol%) in DMF/H₂O (3:1) at 80°C .

- Add K₂CO₃ (2 eq) to stabilize the boronate intermediate.

- Use microwave irradiation (150W, 100°C, 20 min) to accelerate coupling with 2-bromopyridine (yield >85%) .

Q. What strategies mitigate poor aqueous solubility in biological assays?

- Methodological Answer:

- Prepare stock solutions in DMSO (≤1% v/v final concentration) .

- Use β-cyclodextrin (10 mM) as a solubilizing agent in PBS (pH 7.4) .

- Validate solubility via dynamic light scattering (DLS) to confirm nanoaggregate formation .

Comparative Analysis & Data Interpretation

Q. How does the steric bulk of the isobutoxy group influence reactivity compared to methoxy analogs?

- Methodological Answer:

- Compare coupling rates with 4-bromobenzotrifluoride using Hammett plots (σ⁺ = -0.15 for isobutoxy vs. -0.27 for methoxy) .

- Analyze X-ray crystallography data to quantify dihedral angles between boronic acid and trifluoromethyl groups (e.g., 45° vs. 32° in analogs) .

Q. What computational methods predict the acid dissociation constant (pKa) of the boronic acid group?

- Methodological Answer:

- Use DFT calculations (B3LYP/6-31G*) to model hydration energies.

- Validate with potentiometric titration in 50% MeOH/H₂O (predicted pKa ≈ 8.2 ± 0.3) .

Biological Evaluation

Q. How can researchers differentiate between boronic acid-mediated toxicity and off-target effects in cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。